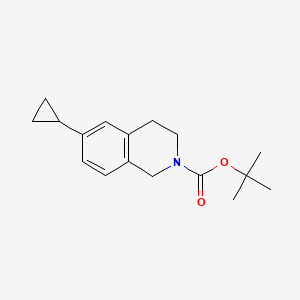

2-Boc-6-cyclopropyl-1,2,3,4-tetrahydroisoquinoline

Description

2-Boc-6-cyclopropyl-1,2,3,4-tetrahydroisoquinoline is a tetrahydroisoquinoline derivative featuring a tert-butoxycarbonyl (Boc) protecting group at position 2 and a cyclopropyl substituent at position 6. This compound is likely used as an intermediate in medicinal chemistry, particularly in the synthesis of alkaloids or small-molecule therapeutics.

Properties

Molecular Formula |

C17H23NO2 |

|---|---|

Molecular Weight |

273.37 g/mol |

IUPAC Name |

tert-butyl 6-cyclopropyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |

InChI |

InChI=1S/C17H23NO2/c1-17(2,3)20-16(19)18-9-8-14-10-13(12-4-5-12)6-7-15(14)11-18/h6-7,10,12H,4-5,8-9,11H2,1-3H3 |

InChI Key |

NMQRAEBHONGCJI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)C3CC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Boc-6-cyclopropyl-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting with the construction of the tetrahydroisoquinoline core. One common approach is the Pictet-Spengler reaction, which involves the condensation of a tryptamine derivative with an aldehyde in the presence of an acid catalyst

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions often use continuous flow chemistry to ensure consistent quality and efficiency. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Boc-6-cyclopropyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.

Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LAH) or sodium borohydride.

Substitution: Nucleophilic substitution reactions often involve alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced isoquinolines, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In organic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in multicomponent reactions and cross-coupling reactions.

Biology and Medicine: 2-Boc-6-cyclopropyl-1,2,3,4-tetrahydroisoquinoline has shown potential in biological research, particularly in the study of alkaloid derivatives and their biological activities. It may be used as a lead compound in drug discovery, targeting various diseases.

Industry: In the pharmaceutical industry, this compound can be used to develop new therapeutic agents. Its unique structure allows for the creation of novel drugs with improved efficacy and reduced side effects.

Mechanism of Action

The mechanism by which 2-Boc-6-cyclopropyl-1,2,3,4-tetrahydroisoquinoline exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological context and the specific derivatives synthesized from this compound.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents at positions 2 and 6 significantly alter the compound’s properties. Below is a comparison with five analogs from literature:

*THIQ = 1,2,3,4-tetrahydroisoquinoline

Key Observations:

- Boc vs. Benzyl/Naphthylmethyl : The Boc group (e.g., in 2-Boc-6-bromo-THIQ) improves solubility in organic solvents compared to bulky aromatic substituents like benzyl or naphthylmethyl, which may hinder crystallinity .

- Cyclopropyl vs. Bromo/Nitro : The cyclopropyl group in the query compound likely increases steric hindrance and metabolic stability relative to electron-withdrawing groups (e.g., nitro in 2-benzyl-6-nitro-THIQ) .

Biological Activity

2-Boc-6-cyclopropyl-1,2,3,4-tetrahydroisoquinoline is a compound that has garnered attention in pharmaceutical research due to its potential therapeutic applications. Its structure allows for interactions with various biological targets, particularly in the fields of oncology and neurology. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

The compound features a tert-butoxycarbonyl (Boc) protecting group and a cyclopropyl moiety, which contribute to its unique biological profile. The tetrahydroisoquinoline framework is known for its diverse pharmacological properties.

1. Anticancer Properties

Recent studies have highlighted the role of tetrahydroisoquinoline derivatives as potential anticancer agents. For instance, compounds similar to 2-Boc-6-cyclopropyl have been investigated as CXCR4 antagonists , which are significant in cancer therapy due to their ability to disrupt tumor progression and metastasis. The study by demonstrated that related compounds exhibited potent inhibition of CXCR4 signaling pathways, which are crucial in various cancers such as breast and ovarian cancer.

2. Antiviral Activity

Research has also indicated that tetrahydroisoquinoline derivatives can exhibit antiviral properties. A recent investigation into the anti-SARS-CoV-2 activity of related compounds showed promising results, with one derivative demonstrating an EC50 of 3.15 μM against viral replication in Vero E6 cells, outperforming established antiviral drugs like chloroquine . This suggests that 2-Boc-6-cyclopropyl may also possess similar antiviral potential.

3. Neuropharmacological Effects

The structural characteristics of 2-Boc-6-cyclopropyl make it a candidate for studying neurotransmitter systems. Its application in developing drugs targeting neurological disorders is significant, as highlighted in various studies focusing on its role as a building block for complex molecules with specific biological activities .

Case Studies

Several case studies have explored the effects of tetrahydroisoquinoline derivatives on different biological systems:

- CXCR4 Antagonism : A study detailing the synthesis and evaluation of novel tetrahydroisoquinoline-based CXCR4 antagonists revealed their efficacy in inhibiting tumor growth in preclinical models. The results indicated a strong correlation between structural modifications and biological activity .

- Antiviral Mechanisms : Another study assessed the antiviral mechanisms of tetrahydroisoquinoline derivatives against SARS-CoV-2, noting that specific modifications led to enhanced efficacy compared to traditional treatments .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 2-Boc-6-cyclopropyl-1,2,3,4-tetrahydroisoquinoline?

- Methodological Answer : The synthesis typically involves introducing the Boc (tert-butoxycarbonyl) protecting group to the tetrahydroisoquinoline core under anhydrous conditions. Key steps include:

- Cyclopropane ring installation via [2+1] cycloaddition or alkylation using cyclopropyl halides.

- Boc protection under basic conditions (e.g., using di-tert-butyl dicarbonate and DMAP in dichloromethane).

- Monitoring reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and purification via flash chromatography .

- Critical Parameters : Temperature control (<0°C during Boc protection), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 for Boc reagent) are critical for yield optimization.

Q. How can NMR and TLC be effectively used to characterize intermediates in the synthesis?

- Methodological Answer :

- 1H NMR : Identify characteristic peaks: Boc group (δ ~1.4 ppm, singlet for tert-butyl), cyclopropyl protons (δ ~0.5–1.2 ppm, multiplet), and aromatic protons (δ ~6.5–7.5 ppm).

- TLC : Use silica gel plates with UV visualization. A solvent system of ethyl acetate/hexane (3:7) resolves Boc-protected intermediates (Rf ~0.3–0.4). Confirm purity by single-spot retention .

Q. What storage conditions are recommended for 2-Boc-6-cyclopropyl-THIQ derivatives?

- Answer : Store at –20°C in airtight, light-resistant containers under inert gas (argon). Avoid exposure to moisture to prevent Boc deprotection. Stability tests indicate <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of 2-Boc-6-cyclopropyl-THIQ derivatives?

- Methodological Answer :

- Chiral Auxiliaries : Use enantiopure cyclopropane precursors (e.g., (1R,2S)-cyclopropane carboxylic acid derivatives).

- Catalytic Asymmetric Synthesis : Employ Pd-catalyzed cyclopropanation with chiral ligands (e.g., Josiphos) to achieve >90% ee.

- Diastereoselective Boc Protection : Steric hindrance from the cyclopropyl group can bias Boc installation, favoring one diastereomer .

Q. What strategies resolve contradictions in reported biological activities of THIQ derivatives with varying substituents?

- Answer :

- Meta-Analysis : Compare datasets across studies using standardized assays (e.g., IC50 values in kinase inhibition or neurotransmitter uptake).

- Computational Modeling : Perform QSAR (Quantitative Structure-Activity Relationship) analysis to differentiate substituent effects (e.g., cyclopropyl vs. methyl groups).

- Controlled Replication : Synthesize disputed compounds under identical conditions and retest in parallel assays .

Q. How does the Boc group influence the compound’s bioavailability in neurological studies?

- Answer : The Boc group enhances lipophilicity (logP +0.8), improving blood-brain barrier penetration. However, in vivo studies require deprotection (e.g., TFA cleavage) to activate the free amine for neurotransmitter receptor binding. Pharmacokinetic profiling in rodents shows a t½ of ~2 hours for the Boc-protected form .

Q. What advanced spectroscopic techniques validate cyclopropane ring integrity in THIQ derivatives?

- Answer :

- 13C NMR : Cyclopropane carbons appear at δ ~8–12 ppm (distinct from sp³ carbons).

- HRMS : Confirm molecular ion ([M+H]+) with <2 ppm error.

- X-ray Crystallography : Resolve bond angles (e.g., cyclopropane C-C-C ~60°) to confirm strain and geometry .

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies for THIQ derivatives targeting neurological receptors?

- Answer :

- In Vitro : Use 8–10 concentrations (1 nM–100 μM) in triplicate, with positive controls (e.g., dopamine for D2 receptor assays).

- In Vivo : Apply allometric scaling from rodent models (e.g., 0.1–10 mg/kg IV) with LC-MS plasma monitoring.

- Statistical Analysis : Fit data to a sigmoidal curve (Hill equation) to calculate EC50 and Hill coefficients .

Q. What are common pitfalls in interpreting contradictory solubility data for Boc-protected THIQs?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.